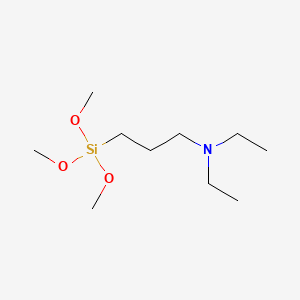
Potassium 1H-indole-3-acetate
Descripción general
Descripción
Potassium 1H-indole-3-acetate, also known as 3-INDOLEACETIC ACID POTASSIUM SALT, is a chemical compound with the molecular formula C10H8KNO2 and a molecular weight of 213.27 .
Synthesis Analysis
The synthesis of indole derivatives has been widely studied. For instance, the Larock indole synthesis, which involves the use of an iodoaniline derivative and silyl acetylene, was accomplished in the presence of lithium chloride, potassium carbonate (K2CO3), triphenylphosphine, and palladium(II) acetate in DMF at 100 °C .Molecular Structure Analysis
The conformational space of 1H-Indole-3-Acetic Acid (IAA), a similar compound to this compound, was scanned using molecular dynamics at a semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level, 14 conformers of lowest energy were obtained .Aplicaciones Científicas De Investigación
Synthesis Methodologies :
- Liu et al. (2010) developed a catalyst-free method for synthesizing 1H-indol-3-yl acetates, which could potentially include Potassium 1H-indole-3-acetate, using (diacetoxyiodo) benzene and potassium hydroxide (Liu, Wen, Liu, & Huang, 2010).
- Another method for the direct synthesis of similar compounds was reported by Baron et al. (2012), utilizing ultrasound activation and potassium carbonate as a base (Baron, Métay, Lemaire, & Popowycz, 2012).
Biological Activities :
- Deepa et al. (2013) studied the antibacterial and antifungal activities of the oxidized product of indole-3-acetic acid by potassium bromate, providing insights into potential biological applications (Deepa, Chandramohan, Chandralekha, & Sumathi, 2013).
- Muralikrishna et al. (2014) focused on the antimicrobial activity of synthesized compounds related to indole structures, indicating the relevance in pharmaceutical research (Muralikrishna, Ravindranath, Ch, Kala, & Kumar, 2014).
Chemical Reactions and Properties :
- Zhao, Zhang, and Cheng (2008) developed a method for the arylation of indoles, which could be applicable to this compound (Zhao, Zhang, & Cheng, 2008).
- Jorapur, Jeong, and Chi (2006) described a methodology for the N-alkylation of indole using potassium carbonate, relevant to the modification of indole derivatives (Jorapur, Jeong, & Chi, 2006).
Mecanismo De Acción
Target of Action
Potassium 3-Indoleacetate, also known as potassium 2-(1H-indol-3-yl)acetate or Potassium 1H-indole-3-acetate, is a compound that primarily targets various biochemical pathways in microorganisms . It is produced by bacterial species and plays a significant role in their growth, development, and interaction with plants .
Mode of Action
Potassium 3-Indoleacetate interacts with its targets by participating in various biochemical reactions. It is synthesized by bacteria and used as a phytohormone to interact with plants as part of their colonization strategy . This interaction includes phytostimulation and circumvention of basal plant defense mechanisms .
Biochemical Pathways
Potassium 3-Indoleacetate is involved in several biosynthesis pathways reported in microorganisms. These include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of Potassium 3-Indoleacetate biosynthesis .
Pharmacokinetics
It is known that potassium compounds, in general, have high gi absorption . More research is needed to understand the specific ADME properties of Potassium 3-Indoleacetate and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Potassium 3-Indoleacetate’s action are diverse. It is known to regulate almost all aspects of plant growth and development . High levels of this tryptophan metabolite may indicate a depletion of tryptophan .
Action Environment
The action, efficacy, and stability of Potassium 3-Indoleacetate can be influenced by various environmental factors. For instance, the presence of digestive disorders can leave large amounts of undigested protein in the gut lumen and may increase levels of Potassium 3-Indoleacetate
Safety and Hazards
Propiedades
IUPAC Name |
potassium;2-(1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2.K/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWMEUAQPRACHM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87-51-4 (Parent) | |
| Record name | Potassium 1H-indole-3-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30177931 | |
| Record name | Potassium 1H-indole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2338-19-4 | |
| Record name | Potassium 1H-indole-3-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium 1H-indole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 1H-indole-3-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B1360363.png)
